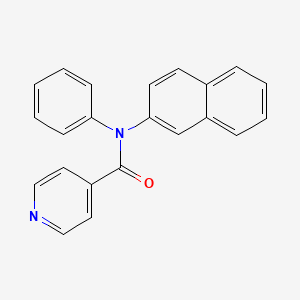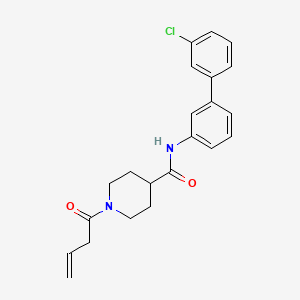![molecular formula C20H32N2O2 B5143780 2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is also known as H2L or HL and is a ligand that can form coordination complexes with various metal ions.
Mecanismo De Acción
The mechanism of action of H2L is not fully understood. However, it is believed that the biological activities of H2L are due to its ability to form coordination complexes with metal ions. These complexes can interact with biomolecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
H2L has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. H2L can also act as an antioxidant and has been shown to protect cells from oxidative stress. Furthermore, H2L has been shown to exhibit anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H2L has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. H2L is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, H2L has some limitations. It can form coordination complexes with various metal ions, which can make it difficult to study its biological activities in the presence of other metal-containing biomolecules. Furthermore, the synthesis of H2L requires the use of toxic reagents such as formaldehyde, which can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the study of H2L. One direction is to study the biological activities of H2L complexes with different metal ions. Another direction is to investigate the potential applications of H2L complexes in catalysis, sensing, and imaging. Furthermore, the development of new synthesis methods for H2L and its derivatives can lead to the discovery of new compounds with improved biological activities. Overall, the study of H2L and its complexes has the potential to lead to the development of new drugs and materials with important applications in various fields.
Conclusion:
In conclusion, 2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The synthesis of H2L has been optimized to improve the yield and purity of the compound. H2L has been shown to exhibit potent biological activities such as anticancer, antimicrobial, and antiviral properties. The mechanism of action of H2L is believed to be due to its ability to form coordination complexes with metal ions. H2L has several advantages for lab experiments but also has some limitations. There are several future directions for the study of H2L, which can lead to the discovery of new drugs and materials with important applications in various fields.
Métodos De Síntesis
The synthesis of H2L involves the reaction between 5-methylcyclohexanone and 1,4-butanediamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with formaldehyde to obtain H2L. The synthesis method of H2L has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
H2L has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent biological activities such as anticancer, antimicrobial, and antiviral properties. H2L can also act as a chelating agent and has been used to form coordination complexes with various metal ions such as copper, zinc, and iron. These complexes have been studied for their potential applications in catalysis, sensing, and imaging.
Propiedades
IUPAC Name |
(2Z)-5-methyl-2-[[4-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]butylamino]methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-15-5-7-17(19(23)11-15)13-21-9-3-4-10-22-14-18-8-6-16(2)12-20(18)24/h13-16,21-22H,3-12H2,1-2H3/b17-13-,18-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFXBVHUZYGZDA-JTFWXBGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CNCCCCNC=C2CCC(CC2=O)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(=O)/C(=C\NCCCCN/C=C/2\C(=O)CC(CC2)C)/CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[1,4-Butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)